Hydroxytyrosol

Übersicht

Beschreibung

Synthesis Analysis

A biomimetic approach to synthesize hydroxytyrosol from the hydroxylation of tyrosol has been established. EDTA-Fe 2+ coordination complex served as an active center to simulate tyrosine hydroxylase. H2O2 and ascorbic acid were used as oxygen donor and hydrogen donor, respectively . Another study used Escherichia coli to synthesize hydroxytyrosol. Tyrosine decarboxylase from Papaver somniferum, tyrosine oxidase from Micrococcus luteus, and 4-hydroxyphenylacetate 3-monooxygenase from E. coli were transformed into the bacterial cell .Molecular Structure Analysis

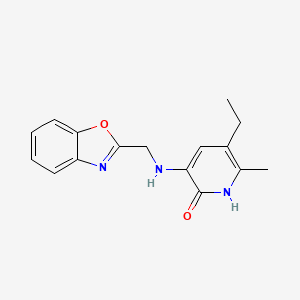

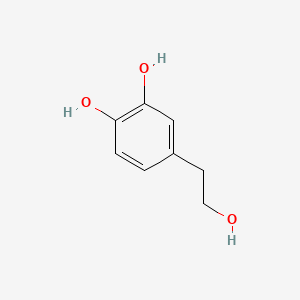

Hydroxytyrosol is a phenylethanoid, meaning it has a C6-C2 carbon skeleton and is synthesized from tyrosine . It is a derivative of catechol and formally speaking, its derivatives occur in olives and wines .Chemical Reactions Analysis

The biomimetic system displayed analogous component, structure, and activity with TyrH. Hydroxytyrosol titer of 21.59 mM, and productivity of 9985.92 mg·L−1·h−1 was achieved with 100 mM tyrosol as substrate . The rational biosynthetic pathway of hydroxytyrosol is as follows: decarboxylation and deamination of tyrosine by tyrosine decarboxylase (TDC) and tyramine oxidase (TYO), respectively, leads to the formation of 2-(4-hydroxyphenyl) acetaldehyde .Physical And Chemical Properties Analysis

Hydroxytyrosol is a colorless solid, although samples often turn beige during storage . It is a derivative of catechol and formally speaking, its derivatives occur in olives and wines .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Hydroxytyrosol is renowned for its potent antioxidant properties. It modulates the gene expression of key antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx), which play crucial roles in managing oxidative stress .

Cardiovascular Health

HT has been observed to improve blood lipid profiles, which is beneficial for cardiovascular health. It can lower serum total cholesterol, triglycerides, and LDL levels, thereby reducing the risk factor for atherosclerosis development .

Biotechnological Synthesis

The biotechnological synthesis of HT involves exploring its biosynthetic pathways and engineering microbial factories. This approach demonstrates the potential of genetic engineering in creating tailor-made enzymes for specific biotransformation tasks .

Sustainable Production

Advancements in biotechnology have opened up new avenues for the sustainable production of HT. The optimization of production processes aims to transcend traditional boundaries and catalyze a new era of sustainable HT production .

Wirkmechanismus

Target of Action

Hydroxytyrosol (HT), a phenolic compound found in olive oil, has been shown to interact with several molecular targets. It has been found to have a significant impact on lipid metabolism, with potential novel targets being Fgf21 and Rora . Furthermore, HT has been shown to inhibit HDAC1/2, which are involved in the regulation of gene expression .

Mode of Action

HT exerts its effects through various mechanisms. It has been shown to increase catalase mRNA, protein, and activity of both cytosolic and nuclear protein levels, which directly increases the expression of anti-oxidant enzymes . This regulation of the body’s antioxidant defense system reduces reactive oxygen species inside the arteries . Furthermore, HT has been shown to inhibit HDAC1/2 to induce autophagy in hepatocytes for maintaining mitochondrial dysfunction, thus preventing inflammation and oxidative stress .

Biochemical Pathways

HT is involved in several biochemical pathways. In one pathway, tyrosine is converted to L-DOPA and then to dopamine. Subsequently, CuAO generates 3,4-dihydroxyphenylacetaldehyde (3,4-DHPA), which ultimately leads to HT formation through ALDH . The investigation of diverse enzymes reveals multiple viable pathways for HT synthesis .

Pharmacokinetics

The pharmacokinetics of HT indicate a fast and extensive uptake of the molecule by the organs and tissues investigated, with a preferential renal uptake . Moreover, 90% of the administered radioactivity is excreted in urine collected up to 5 h after injection, and about 5% is detectable in feces and gastrointestinal content . The absorption of HT is rapid, with maximum plasma concentration being reached 5–10 min after ingestion, followed by a rapid decline .

Result of Action

HT has a wide range of biological effects, including cardioprotective, anticancer, neuroprotective, antimicrobial, beneficial endocrine, and other effects . It has been shown to have anti-inflammatory and anti-aging effects on human dermal fibroblasts (HDFs) damaged by UVA . HT also has effects on anti-inflammatory and anti-aging in HDFs . Moreover, HT has been shown to reduce the risk of endothelial dysfunction, a key factor in the development of cardiovascular diseases .

Action Environment

The action of HT is influenced by the food matrix in which it is incorporated. The oily nature of the matrix is relevant for the final bioavailability of HT . Extra virgin olive oil has been identified as the best matrix for this compound . As we navigate an era dominated by screens, HT’s role in protecting against the oxidative stress and hyperpigmentation caused by high-energy visible (HEV) light is more relevant than ever .

Safety and Hazards

Zukünftige Richtungen

The global hydroxytyrosol market value is estimated to grow from US$ 751.2 million in 2024 to US$ 1,425.5 million by 2034 . It holds promising prospects, fueled by ongoing research validating its therapeutic potential and expanding applications beyond traditional sectors . More studies are needed to sustain or reject many other health claims not yet fully documented and to validate these newly available hydroxytyrosol-based products .

Eigenschaften

IUPAC Name |

4-(2-hydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUBCHWRXWPFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147451 | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxytyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Hydroxytyrosol | |

CAS RN |

10597-60-1 | |

| Record name | Hydroxytyrosol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxytyrosol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12771 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTYROSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEU0NE4O90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxytyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1673909.png)

![1-(4-Chloro-benzyl)-2-[2,2-dimethyl-3-(1H-tetrazol-5-yl)-propyl]-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylene](/img/structure/B1673914.png)

![N-[(4R)-1'-[2-(2,1,3-Benzoxadiazol-5-yl)ethyl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1673916.png)

![3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B1673917.png)

![2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid](/img/structure/B1673921.png)